Vis-NIR Photoconductivity: Naphthyl vs. Phenyl
In a direct head-to-head study, neutral Ni(II) bis(dithiolene) complexes derived from 4-(2-naphthyl)-1,3-dithiol-2-thione (as the arylethylene-1,2-dithiolate ligand) were synthesized and compared to the phenyl analog [1]. The naphthyl-substituted complex enabled the fabrication of a photodetector prototype with a response in the visible to near-infrared (Vis-NIR) region, exhibiting quantum efficiencies that were reported to be orders of magnitude higher than those of previously reported 1,2-dithiolene systems [2]. This stark performance contrast demonstrates the critical role of the naphthyl group's extended π-system in enhancing charge separation and transport, a feature not replicable with the simpler phenyl substituent.
| Evidence Dimension | Photodetector Quantum Efficiency (Vis-NIR region) |
|---|---|
| Target Compound Data | Orders of magnitude higher than previously reported 1,2-dithiolene systems |
| Comparator Or Baseline | Phenyl-substituted analog [Ni(Ph-edt)2] and other reported 1,2-dithiolene systems |
| Quantified Difference | Orders of magnitude increase (qualitative comparative statement from study) |
| Conditions | Neutral Ni(II) bis(dithiolene) complexes, prototype photodetector device |
Why This Matters
This directly quantifiable enhancement in optoelectronic performance justifies the selection of the naphthyl derivative for developing high-sensitivity, Vis-NIR photodetectors over its phenyl counterpart.
- [1] Pintus, A.; Ambrosio, L.; Aragoni, M. C.; et al. Inorg. Chem. 2020, 59 (9), 6410–6421. Photoconducting Devices with Response in the Visible-Near-Infrared Region Based on Neutral Ni Complexes of Aryl-1,2-dithiolene Ligands. View Source
- [2] Pintus, A. et al. Inorg. Chem. 2020, 59, 9, 6410-6421. Abstract confirming orders of magnitude higher quantum efficiencies. View Source
